molecular formula C13H15N5O3S B2914640 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309729-17-5

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2914640
CAS No.: 2309729-17-5
M. Wt: 321.36
InChI Key: HCGXYLYZMJOAPR-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the sulfonyl group and the piperazin-2-one moiety. Common synthetic routes include:

  • Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Piperazin-2-one Coupling: The piperazin-2-one moiety is introduced through a nucleophilic substitution reaction with 1-(pyridin-2-yl)piperazine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Sulfonyl derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Amides, ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has shown potential in drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases. Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1-methyl-1H-pyrazol-4-yl)pyridine: Similar pyrazole-pyridine structure but lacks the sulfonyl and piperazin-2-one groups.

  • 1-(pyridin-2-yl)piperazine: Similar piperazine structure but lacks the pyrazole and sulfonyl groups.

Uniqueness: 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-16-9-11(8-15-16)22(20,21)17-6-7-18(13(19)10-17)12-4-2-3-5-14-12/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGXYLYZMJOAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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